molecular formula C8H8BrN3 B1343711 3-Bromo-6-methyl-1H-indazol-5-amine CAS No. 1000343-43-0

3-Bromo-6-methyl-1H-indazol-5-amine

Cat. No.: B1343711
CAS No.: 1000343-43-0
M. Wt: 226.07 g/mol
InChI Key: QANHUNMOMXHWPX-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the sixth position, and an amine group at the fifth position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-4-methylphenylhydrazine with formamide can lead to the formation of the desired indazole derivative. The reaction typically requires heating and may be catalyzed by acids or bases to facilitate the cyclization process.

Another approach involves the use of transition metal-catalyzed reactions. For example, a copper-catalyzed cyclization of 2-bromo-4-methylphenylhydrazine with an appropriate nitrile can yield this compound. This method often employs copper acetate as the catalyst and dimethyl sulfoxide as the solvent under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted indazole derivatives, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different biological activities.

Scientific Research Applications

3-Bromo-6-methyl-1H-indazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-indazol-5-amine
  • 6-Bromo-1-methyl-1H-indazol-3-amine
  • 3-Amino-1H-indazole

Uniqueness

3-Bromo-6-methyl-1H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indazole derivatives. The presence of the bromine atom and the methyl group at specific positions on the indazole ring can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

3-bromo-6-methyl-2H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANHUNMOMXHWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646659
Record name 3-Bromo-6-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-43-0
Record name 3-Bromo-6-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-6-METHYL-1H-INDAZOL-5-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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